Floridoside
Overview
Description
Synthesis Analysis
Floridoside and isofloridoside synthesis in red algae involves trehalose 6-phosphate synthase-like enzymes. A study by Pade et al. (2015) identified two candidate genes, Gasu_10960 and Gasu_26940, in the genome of the extremophilic red alga Galdieria sulphuraria, which are involved in the biosynthesis of floridoside and isofloridoside. These genes encode enzymes that combine sugar phosphate synthase and phosphatase activities, crucial for osmotic acclimation in saline environments (Pade et al., 2015).
Molecular Structure Analysis
Floridoside's molecular structure, characterized as 2-O-glycerol-α-D-galactopyranoside, contributes to its functional properties, including osmoregulation and antioxidant activity. This structure facilitates its role as a compatible solute that red algae accumulate under stress conditions to maintain cell viability and function.
Chemical Reactions and Properties
The chemical properties of floridoside, such as its ability to act as an antioxidant, are linked to its structure. Niu et al. (2020) demonstrated that floridoside activates hemoxygenase-1 (HO-1) expression through the p38/ERK MAPK pathway in human hepatocyte L-02 cells, highlighting its potential in mediating antioxidant responses (Niu et al., 2020).
Physical Properties Analysis
The physical properties of floridoside, including its crystalline forms, were explored by Maneffa et al. (2020), who reported the identification of previously unforeseen crystal forms of floridoside. This discovery provides insight into the physicochemical characteristics and potential applications of floridoside in various fields (Maneffa et al., 2020).
Chemical Properties Analysis
Investigations into the chemical properties of floridoside reveal its role in inhibiting pro-inflammatory responses, as demonstrated by Kim et al. (2013), who found that floridoside suppresses the production of nitric oxide and reactive oxygen species in activated microglia, indicating its anti-inflammatory and neuroprotective potentials (Kim et al., 2013).
Scientific Research Applications
Osteogenic Differentiation
Floridoside promotes osteogenic differentiation in murine bone marrow mesenchymal cells. This compound from Laurencia undulata enhances the up-regulation of markers like alkaline phosphate, type I collagen, osteocalcin/osteopontin, and mineralization, which are crucial for bone formation. This suggests its potential as a therapeutic agent for bone diseases (Ryu et al., 2015).
Immunological Activation
Floridoside extracted from the red alga Mastocarpus stellatus can activate the classical complement pathway, an integral part of the immune system. This activation occurs via recruitment and activation of natural IgM, indicating floridoside's potential in developing anticomplementary agents for therapeutic applications (Courtois et al., 2008).
Antioxidant Properties
Floridoside exhibits antioxidant properties by activating hemoxygenase-1 (HO-1) expression in human hepatocyte L-02 cells through the p38/ERK MAPK pathway. It up-regulates the expression of antioxidant enzymes like SOD and GSH-Px, suggesting its role in cellular protection against oxidative stress (Niu et al., 2020).
Neuro-Inflammatory Response
Floridoside can suppress pro-inflammatory responses in activated microglia, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. It inhibits the production of nitric oxide and reactive oxygen species and down-regulates iNOS and COX-2 expression, suggesting its potential for treating neuro-inflammation (Kim et al., 2013).
Industrial Applications
Research on floridoside's antifouling and therapeutic properties is notable. The red microalgae Galdieria sulphuraria, under specific growth and osmotic stress conditions, shows potential as an industrial producer of floridoside due to its unique attributes like unicellular nature and ability to grow heterotrophically (Martínez-García & van der Maarel, 2016).
Antioxidant and Anti-Inflammatory Properties
Floridoside and D-isofloridoside from Laurencia undulata exhibit significant antioxidant capacity and potential as inhibitors of MMP-2 and MMP-9, enzymes involved in inflammation. This indicates their applicability in food and pharmaceutical fields as natural marine antioxidants (Li et al., 2010).
Osmotic Regulation in Algae
Floridoside plays a crucial role in osmotic regulation in red algae species. Its presence in Catenella nipae varies with salinity, suggesting its importance in osmotic acclimation in extreme habitats like mangroves (Karsten et al., 1995).
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6+,7+,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTKXCPRNZDOJU-NXRLNHOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(alpha-D-galactosyl)glycerol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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